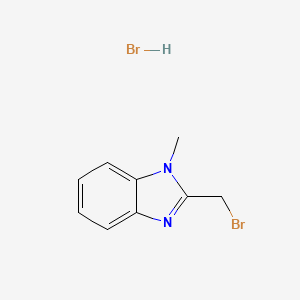

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-1-methylbenzimidazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2.BrH/c1-12-8-5-3-2-4-7(8)11-9(12)6-10;/h2-5H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMCWOHHFOGLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640173 | |

| Record name | 2-(Bromomethyl)-1-methyl-1H-benzimidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934570-40-8 | |

| Record name | 2-(Bromomethyl)-1-methyl-1H-benzimidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide

Abstract

This technical guide provides a comprehensive, chemically-sound pathway for the synthesis of this compound, a crucial building block in modern medicinal chemistry. The benzimidazole scaffold is a privileged structure found in numerous pharmacologically active agents, and its functionalization is key to developing novel therapeutics.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic route, providing detailed experimental protocols, and offering insights into process optimization and troubleshooting. The intended audience includes researchers, process chemists, and drug development professionals who require a robust and reliable method for obtaining this versatile intermediate.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, an isostere of naturally occurring purines, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to compounds with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and proton-pump inhibitory activities.[2] The 2-(halomethyl)-1-methyl-1H-benzimidazole moiety, in particular, serves as a highly reactive and versatile electrophilic intermediate, enabling chemists to introduce the benzimidazole core into larger molecules through nucleophilic substitution reactions.[3][4] This guide details a logical and efficient multi-step synthesis to access the hydrobromide salt of this key intermediate, beginning from readily available starting materials.

Strategic Analysis: A Proposed Synthetic Pathway

A robust synthesis requires a logical and efficient pathway. The synthesis of this compound can be logically approached in three primary stages starting from N-methyl-o-phenylenediamine:

-

Cyclization: Formation of the benzimidazole core to create the stable 1,2-dimethyl-1H-benzimidazole intermediate.

-

Radical Halogenation: Selective bromination of the C2-methyl group, which is activated for radical reactions.

-

Salt Formation: Conversion of the resulting free base to its more stable and easily handled hydrobromide salt.

This strategy is efficient as it builds the core first and then activates the C2-methyl group for further functionalization.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[5][6]

Part A: Synthesis of 1,2-dimethyl-1H-benzimidazole (Intermediate I)

The initial step involves the formation of the benzimidazole ring via the Phillips condensation, a reliable method involving the reaction of an o-phenylenediamine with a carboxylic acid under reflux conditions.

Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methyl-o-phenylenediamine (1.0 eq) and glacial acetic acid (5.0 eq).

-

Cyclization: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the acidic solution into a beaker containing ice-cold water (approx. 200 mL).

-

Neutralization: Neutralize the solution by slowly adding a concentrated solution of ammonium hydroxide or sodium hydroxide until the pH is approximately 8-9.[4][7] This will precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts.

-

Drying: Dry the isolated solid under vacuum to yield 1,2-dimethyl-1H-benzimidazole as a crude product, which can be used in the next step without further purification or recrystallized from an ethanol/water mixture if higher purity is desired.

Part B: Synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole (Intermediate II)

This step employs a free-radical bromination using N-Bromosuccinimide (NBS), which is highly selective for the allylic/benzylic position—in this case, the methyl group at the electron-rich C2 position of the benzimidazole ring.

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and protected from light with aluminum foil, dissolve 1,2-dimethyl-1H-benzimidazole (1.0 eq) in carbon tetrachloride (CCl₄) or another suitable non-polar solvent.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) to the solution.

-

Initiation: Heat the mixture to reflux. The reaction is often initiated by the light from a tungsten lamp shone on the flask. Maintain reflux for 3-5 hours, monitoring the reaction by TLC. The disappearance of the starting material and the formation of a new, less polar spot indicates progress. Succinimide, a byproduct, will float to the surface upon completion.

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude 2-(Bromomethyl)-1-methyl-1H-benzimidazole can be purified by column chromatography on silica gel or used directly in the next step. The free base is often unstable and should be used promptly.[8]

Part C: Formation of this compound (Final Product)

The final step involves converting the free base into its hydrobromide salt, which enhances its stability and simplifies handling and storage.

Protocol:

-

Dissolution: Dissolve the crude 2-(Bromomethyl)-1-methyl-1H-benzimidazole from the previous step in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrobromic acid (HBr, ~48% in water or HBr in acetic acid, 1.1 eq) dropwise with constant stirring.

-

Precipitation: The hydrobromide salt will precipitate out of the solution. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Isolation and Drying: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the final product under vacuum.

Quantitative Data and Process Parameters

The following table summarizes the key quantitative parameters for this synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Reactant | Molar Eq. | Reagent | Molar Eq. | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| A | N-Methyl-o-phenylenediamine | 1.0 | Glacial Acetic Acid | 5.0 | Acetic Acid | ~118 | 4-6 | 85-95% |

| B | 1,2-dimethyl-1H-benzimidazole | 1.0 | N-Bromosuccinimide | 1.1 | CCl₄ | ~77 | 3-5 | 70-85% |

| C | 2-(Bromomethyl)-1-methyl-1H-benzimidazole | 1.0 | Hydrobromic Acid (48%) | 1.1 | Diethyl Ether | 0-5 | 0.5 | >95% (for salt formation) |

Product Characterization and Validation

To ensure the identity and purity of the synthesized compounds, a suite of analytical techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are critical for structural elucidation. For the final product, one would expect to see the characteristic aromatic protons of the benzimidazole ring, a singlet for the N-methyl group, and a key singlet for the bromomethyl (-CH₂Br) protons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of bromine.

-

Infrared (IR) Spectroscopy: Can be used to monitor the reaction progress, for instance, by observing the disappearance of the N-H stretch from the starting material after cyclization and methylation.

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols.

-

General Precautions: Always use personal protective equipment, including safety goggles, lab coats, and appropriate gloves.[5][6] All reactions should be performed in a certified chemical fume hood.

-

Reagent-Specific Hazards:

-

N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Avoid inhalation and skin contact.

-

Hydrobromic Acid: Is highly corrosive and can cause severe burns.[9] Handle with extreme care.

-

Carbon Tetrachloride: Is a toxic and environmentally hazardous solvent. Substitute with a safer alternative like cyclohexane if possible.

-

-

Product Hazards: this compound is harmful if swallowed or in contact with skin and causes serious eye irritation.[6][9] It may also cause respiratory irritation.[9] Ensure adequate ventilation and wear protective gear when handling the solid.[5]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step A | Incomplete reaction; Insufficient reflux time or temperature. | Increase reflux time and monitor reaction progress by TLC. Ensure the temperature is adequate for water removal. |

| Formation of dibrominated product in Step B | Excess NBS used; Reaction time too long. | Use a controlled amount of NBS (1.0-1.1 eq). Carefully monitor the reaction by TLC and stop it once the starting material is consumed. |

| Low yield in Step B | Radical initiator is inactive; Insufficient light for initiation. | Use a fresh batch of AIBN or benzoyl peroxide. Ensure a bright lamp is used to initiate the reaction. |

| Product decomposes | The free base (Intermediate II) is unstable. | Use the crude 2-(bromomethyl)-1-methyl-1H-benzimidazole immediately after its formation for the salt preparation step. Avoid prolonged storage. |

Conclusion

The synthetic pathway detailed in this guide represents a logical, efficient, and well-documented approach to producing this compound. By understanding the underlying chemical principles of each step—from the Phillips condensation to the selective radical bromination—researchers can reliably synthesize this valuable intermediate. Adherence to the outlined protocols, safety precautions, and characterization methods will ensure the consistent production of high-quality material essential for advancing research and development in medicinal chemistry.

References

-

LookChem. (2017). This compound Safety Data Sheets(SDS). [Link]

-

International Journal of Trend in Scientific Research and Development (IJTSRD). (Date unavailable). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. [Link]

-

ACS Publications. (Date unavailable). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro | Journal of Agricultural and Food Chemistry. [Link]

- Google Patents. (Date unavailable). CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)

- Google Patents. (Date unavailable). CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.

-

European Patent Office. (2019). N-(2-CHLOROMETHYL-1-METHYL-1H-BENZIMIDAZOLE-5-ACYL). [Link]

-

ResearchGate. (2025). Synthesis of 2-(bromomethyl)-1H-benzimidazole (1). [Link]

-

PubChem. (Date unavailable). 2-(Bromomethyl)-1-methyl-1H-benzimidazole. [Link]

-

Pakistan Journal of Pharmaceutical Sciences. (2018). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. (Date unavailable). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]

-

ACS Publications. (2024). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines | The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). Base Promoted Tandem Cyclization of o‐Phenylenediamine with Ninhydrin‐phenol Adducts: An Unprecedented Route to Phenol Appended Isoindolo[2,1‐a]quinoxaline Fluorophore. [Link]

-

Wikipedia. (Date unavailable). Bemethyl. [Link]

-

ResearchGate. (Date unavailable). Reaction of 2-methyl-1H-benzo[d]imidazole with alkyl halide. [Link]

-

PrepChem.com. (Date unavailable). (a) Preparation of 4-bromo-o-phenylenediamine. [Link]

- Google Patents. (Date unavailable). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.

-

National Institutes of Health. (Date unavailable). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. [Link]

-

ResearchGate. (2025). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]

-

ResearchGate. (Date unavailable). (PDF) The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. [Link]

-

ResearchGate. (2025). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. [Link]

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (CAS No: 934570-40-8). As a highly functionalized heterocyclic compound, it serves as a crucial reactive intermediate in the field of medicinal chemistry and drug discovery. The benzimidazole core is a privileged scaffold, and the presence of a reactive bromomethyl group at the C2-position allows for facile derivatization, making this compound a valuable building block for constructing complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Chemical Identity and Physicochemical Properties

This compound is the hydrobromide salt of the corresponding free base, 2-(bromomethyl)-1-methyl-1H-benzimidazole. The salt form generally confers greater stability and improved handling characteristics compared to the free base.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 934570-40-8 | [1] |

| Molecular Formula | C₉H₁₀Br₂N₂ | [1] |

| Molecular Weight | 306.00 g/mol | [1] |

| IUPAC Name | 2-(bromomethyl)-1-methylbenzimidazole;hydrobromide | [1] |

| Melting Point | 170 °C | [2] |

| Boiling Point | 368.1 °C at 760 mmHg (Predicted, for free base) | [2] |

| Flash Point | 176.4 °C (Predicted, for free base) | [2] |

| Appearance | Solid (form may vary) | [3] |

| Stability | Stable under recommended storage conditions. | [2] |

Synthesis and Purification: A Representative Protocol

While various synthetic routes to benzimidazoles exist, the most common and reliable method for preparing 2-alkylated benzimidazoles is the Phillips condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. The following is a robust, two-step experimental protocol for the synthesis of this compound.

Causality and Experimental Rationale:

-

Step 1 (Condensation): The reaction between N¹-methylbenzene-1,2-diamine and bromoacetic acid is catalyzed by a strong acid, typically hydrochloric acid. The acid serves two purposes: it protonates the carbonyl group of bromoacetic acid, activating it for nucleophilic attack by the diamine, and it facilitates the subsequent cyclization and dehydration to form the imidazole ring. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

-

Step 2 (Salt Formation & Purification): The crude product from the condensation is the free base. Conversion to the hydrobromide salt is achieved by treatment with hydrobromic acid. This step is often crucial for purification, as the salt is typically a crystalline solid that can be easily isolated and purified by recrystallization, separating it from non-basic impurities. Ethanol is a common solvent for this process as the hydrobromide salt is often sparingly soluble in it at room temperature but soluble at higher temperatures.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole (Free Base)

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N¹-methylbenzene-1,2-diamine (10.0 g, 81.8 mmol) and 4 M hydrochloric acid (100 mL).

-

Stir the mixture until the diamine has fully dissolved.

-

Add bromoacetic acid (12.5 g, 89.9 mmol, 1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

After completion, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the acidic solution by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This will cause the free base product to precipitate.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield the crude free base.

Step 2: Formation of this compound

-

Dissolve the crude free base from Step 1 in a minimal amount of hot ethanol (approx. 50-100 mL).

-

Once dissolved, add 48% hydrobromic acid (HBr) dropwise until the solution becomes strongly acidic (pH ~1-2, check with pH paper).

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to promote crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol and then with diethyl ether.

-

Dry the final product in a vacuum oven at 40-50 °C to yield pure this compound.

Predicted Spectral Characterization

| Technique | Predicted Features and Rationale |

| ¹H NMR | ~3.8-4.0 ppm (s, 3H, N-CH₃): The N-methyl protons will appear as a sharp singlet in the upfield region. ~4.8-5.0 ppm (s, 2H, -CH₂Br): The methylene protons adjacent to the bromine are deshielded and will appear as a singlet. ~7.3-7.8 ppm (m, 4H, Ar-H): The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. The exact pattern depends on the solvent and resolution. |

| ¹³C NMR | ~30-32 ppm (N-CH₃): The N-methyl carbon. ~35-40 ppm (-CH₂Br): The bromomethyl carbon, shifted downfield by the electronegative bromine. ~110-145 ppm (Ar-C): Six signals are expected for the benzene and imidazole carbons. The C2 carbon of the imidazole ring is typically the most downfield (~150-155 ppm).[5] The carbons directly attached to nitrogen (C3a, C7a) will also be significantly downfield. |

| Mass Spec. (EI) | For the free base (C₉H₉BrN₂, MW: 225.09 g/mol ): Molecular Ion (M⁺): A characteristic pair of peaks at m/z 224 and 226 of nearly equal intensity, due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. Key Fragments: Loss of the bromine radical to give a stable cation at m/z 145 ([M-Br]⁺). Further fragmentation could involve the loss of HCN from this fragment.[6] |

| IR Spectroscopy | ~3050-3150 cm⁻¹: Aromatic C-H stretching. ~2950-3000 cm⁻¹: Aliphatic C-H stretching (methyl and methylene). ~1620, 1580 cm⁻¹: C=N and C=C stretching from the benzimidazole ring system. ~1450 cm⁻¹: C-H bending. ~600-700 cm⁻¹: C-Br stretching. |

Reactivity and Synthetic Utility

The primary synthetic value of 2-(Bromomethyl)-1-methyl-1H-benzimidazole lies in the high reactivity of its bromomethyl group. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions (Sₙ2 type) with a wide range of nucleophiles.[7] This allows for the covalent attachment of the 1-methyl-1H-benzimidazol-2-ylmethyl scaffold to various molecules.

Key Reactions:

-

With Amines (N-alkylation): Reaction with primary or secondary amines yields 2-(aminomethyl)-1-methyl-1H-benzimidazoles.

-

With Alcohols/Phenols (O-alkylation): Reaction with alcohols or phenols in the presence of a base yields ether derivatives.

-

With Thiols (S-alkylation): Reaction with thiols provides thioether linkages, a common strategy in medicinal chemistry.[7]

-

With Carboxylates: Formation of ester linkages.

Self-Validating Protocol: General Nucleophilic Substitution

This protocol is self-validating because the progress can be easily monitored by TLC, and the successful formation of a new, less polar product (compared to the starting nucleophile) confirms the reaction's success.

-

In a dry flask under a nitrogen atmosphere, dissolve the nucleophile (1.0 eq) in a suitable aprotic polar solvent like Dimethylformamide (DMF) or Acetonitrile.

-

Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.2 eq) to deprotonate the nucleophile.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of this compound (1.1 eq) in DMF. Note: The base will neutralize the HBr and generate the reactive free base in situ.

-

Stir the reaction at room temperature or heat gently (40-60 °C) until TLC analysis indicates the consumption of the starting nucleophile.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.

Applications in Medicinal Chemistry

The benzimidazole scaffold is a cornerstone in drug discovery, present in numerous marketed drugs.[8] Its structural similarity to naturally occurring purines allows it to interact with a variety of biopolymers. Derivatives of 2-(Bromomethyl)-1-methyl-1H-benzimidazole are explored for a wide range of therapeutic targets.

-

Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity by targeting various mechanisms, including microtubule polymerization and kinase inhibition.[9]

-

Antimicrobial Agents: The scaffold is used to develop new antibacterial, antifungal, and antiviral drugs.[9]

-

Other Therapeutic Areas: Benzimidazoles have shown promise as analgesics, anti-inflammatory agents, and treatments for parasitic infections.[9]

The title compound serves as a key starting material to generate libraries of novel compounds for high-throughput screening in these therapeutic areas.[2]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed or in contact with skin.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[2]

-

Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[2]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

Inhalation: Move person into fresh air.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

References

-

Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. (2024). International Journal of Pharmaceutical Sciences, 15(7), 45-50. Available at: [Link]

-

This compound Safety Data Sheets(SDS). (2017). LookChem. Available at: [Link]

-

Yadav, G., et al. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Molecules, 25(5), 1085. Available at: [Link]

-

Synthesis of 2-(bromomethyl)-1H-benzimidazole (1). ResearchGate. Available at: [Link]

-

Al-Azzawi, A. M., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103513. Available at: [Link]

-

Zhang, L., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2445-2452. Available at: [Link]

-

Harrison, D., & Ralph, J. T. (1965). Nucleophilic substitution reactions of-2-chlorobenzimidazoles. Part II. Formation of benzimidazoline-2-thiones and related compounds. Journal of the Chemical Society (Resumed), 3132-3136. Available at: [Link]

-

Boufroura, H., et al. (2011). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(3), 323-326. Available at: [Link]

-

Rivera-Islas, J., et al. (2019). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 24(19), 3563. Available at: [Link]

Sources

- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. 2-(Bromomethyl)-1-methyl-1H-benzimidazole | C9H9BrN2 | CID 2795120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility Characterization of 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including anticancer, antiviral, and anthelmintic properties.[2][3][4][5] The structural similarity of benzimidazole derivatives to naturally occurring nucleotides allows them to interact effectively with biological macromolecules, making them a fertile ground for drug discovery.[5]

This compound is a substituted benzimidazole derivative that serves as a key building block in synthetic chemistry.

| Property | Identifier |

| IUPAC Name | 2-(bromomethyl)-1-methylbenzimidazole;hydrobromide[6] |

| CAS Number | 934570-40-8[6] |

| Molecular Formula | C₉H₁₀Br₂N₂[6] |

| Molecular Weight | 306.00 g/mol [6] |

| Chemical Structure |

Despite its potential utility, a critical gap exists in its physicochemical characterization: its solubility. Solubility is a fundamental parameter that governs a drug's absorption and, consequently, its bioavailability.[1] For orally administered drugs, poor solubility is a major hurdle that can terminate the development of an otherwise promising candidate.[1] This guide, therefore, outlines the necessary steps to systematically and accurately characterize the solubility profile of this compound.

The Theoretical Framework of Solubility

Before proceeding to experimental design, it is crucial to distinguish between the two primary types of solubility measurements used in drug discovery: thermodynamic and kinetic solubility.[7][8][9]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, when the solid and solution phases are in equilibrium.[7][8] It is a thermodynamically stable value, essential for late-stage preformulation and understanding the absolute solubility limit of a crystalline solid.[10][11]

-

Kinetic Solubility: This measurement reflects the concentration of a compound at the point of precipitation from a solution that was initially prepared in a high-concentration stock solvent (typically DMSO).[7][9][10] It is a measure of a substance's tendency to remain in a supersaturated state and is often used in high-throughput screening during early drug discovery due to its speed and low sample requirement.[10][11][12] Kinetic solubility values are typically higher than thermodynamic solubility values, especially for compounds that can form stable supersaturated solutions or precipitate as an amorphous solid.[7][13]

Key Factors Influencing Solubility: Several factors can significantly impact the measured solubility of a compound:

-

pH: For ionizable compounds like this compound, pH is a dominant factor. The solubility of weak bases increases as the pH of the solution decreases.[14][15][16]

-

Temperature: Most compounds exhibit increased solubility with rising temperature (endothermic dissolution).[15][17] However, this must be verified experimentally.

-

Solid-State Form: Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different solubilities.[7][16] The most stable crystalline form will have the lowest solubility.

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental guide. The polarity of the solvent system must be considered when selecting appropriate media for testing.[15][17]

Experimental Protocol: Thermodynamic Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[18][19][20] It relies on allowing an excess of the solid compound to equilibrate with the solvent over a defined period, ensuring a saturated solution is formed.

Rationale Behind the Shake-Flask Protocol

The core principle is to achieve a true thermodynamic equilibrium between the undissolved solid and the dissolved solute. Adding an excess of the compound is critical to ensure that the solution becomes saturated.[20] The extended incubation period (typically 24-48 hours) allows time for any metastable solid forms to potentially convert to the most stable, least soluble form, providing a true measure of equilibrium solubility.[7] Temperature control is vital as solubility is temperature-dependent.[20]

Step-by-Step Methodology

-

Preparation of Solvents: Prepare a panel of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract.[21] Other relevant organic and mixed-solvent systems (e.g., Ethanol, Propylene Glycol, Water:Ethanol mixtures) may also be included.

-

Compound Addition: Add an excess amount of this compound (e.g., 5-10 mg) to a series of glass vials. The exact amount should be sufficient to leave visible undissolved solid at the end of the experiment.

-

Solvent Dispensing: Add a precise volume (e.g., 1 mL) of each chosen solvent to the vials.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to a consistent temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[20] Allow the samples to equilibrate for at least 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid without disturbing the equilibrium. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[22]

Analytical Quantification: HPLC-UV Method

A reversed-phase HPLC method with UV detection is a robust and common technique for quantifying dissolved API.[23][24]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Detection: A UV detector set to the wavelength of maximum absorbance (λmax) for the compound.[25] The λmax should be determined by scanning a dilute solution of the compound.

-

Calibration: A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

Workflow Visualization

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: Kinetic Solubility Determination

Kinetic solubility is often determined using high-throughput methods that rely on detecting precipitation as an aqueous buffer is added to a DMSO stock solution of the compound.[10][26][27]

Rationale Behind the Kinetic Protocol

This method mimics the scenario in many in vitro biological assays where a compound is introduced from a DMSO stock into an aqueous environment. It provides a rapid assessment of whether a compound is likely to precipitate under these conditions, which is crucial for interpreting assay results and avoiding false negatives.[12][28] The speed and low compound consumption make it ideal for early-stage discovery.[12]

Step-by-Step Methodology (Turbidimetric Method)

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96- or 384-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the test wells.

-

Buffer Addition: Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve the desired final compound concentration.

-

Mixing and Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements.[26][27]

-

Data Analysis: The kinetic solubility is defined as the concentration at which the measured signal significantly increases above the background, indicating the formation of a precipitate.

Workflow Visualization

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. This compound | C9H10Br2N2 | CID 24229451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. ovid.com [ovid.com]

- 14. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 15. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 16. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 17. scribd.com [scribd.com]

- 18. enamine.net [enamine.net]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. scielo.br [scielo.br]

- 21. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 22. improvedpharma.com [improvedpharma.com]

- 23. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media [mdpi.com]

- 24. Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 27. bmglabtech.com [bmglabtech.com]

- 28. sygnaturediscovery.com [sygnaturediscovery.com]

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 2-(Bromomethyl)-1-methyl-1H-benzimidazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide. As a key reactive intermediate in medicinal chemistry, understanding its structural and spectral properties is crucial for synthesis verification, reaction monitoring, and quality control. While direct experimental spectra for this specific salt are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for its characterization.

Molecular Structure and Physicochemical Properties

This compound is the salt form of the parent compound, 2-(bromomethyl)-1-methyl-1H-benzimidazole. The hydrobromide salt enhances stability and crystallinity, making it easier to handle and store.

| Property | Value | Source |

| Chemical Formula | C₉H₁₀Br₂N₂ | [1] |

| Molecular Weight | 306.00 g/mol | [1] |

| CAS Number | 934570-40-8 | [1] |

| IUPAC Name | 2-(bromomethyl)-1-methylbenzimidazole;hydrobromide | PubChem |

| Parent Compound Formula | C₉H₉BrN₂ | [2][3] |

| Parent Compound MW | 225.08 g/mol | [2] |

| Parent Compound CAS | 136099-52-0 | [2][3] |

The protonation by hydrobromic acid is expected to occur at the unmethylated nitrogen (N3) of the imidazole ring, forming a benzimidazolium cation. This has a significant influence on the electronic distribution within the molecule and, consequently, its spectral properties.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be the most informative for routine structural verification. The formation of the hydrobromide salt will induce a general downfield shift for all protons, particularly those on the heterocyclic ring, due to the increased positive charge and electron-withdrawing nature of the benzimidazolium system.

Methodology Insight: The choice of a deuterated solvent is critical. DMSO-d₆ is recommended as it readily dissolves polar salts and its residual peak (~2.50 ppm) does not typically interfere with key signals. Methanol-d₄ is an alternative, though the acidic N-H proton may exchange with residual water in the solvent.

Table of Predicted ¹H NMR Signals (Referenced to TMS at 0 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| N-H | 10.0 - 12.0 | Broad Singlet (br s) | 1H | The acidic proton on the positively charged nitrogen is expected to be significantly deshielded and may exhibit broadening due to exchange. |

| Aromatic H (4,7) | 7.80 - 8.00 | Multiplet (m) | 2H | These protons are part of the fused benzene ring and are deshielded by the aromatic ring current and the adjacent positively charged heterocyclic system. |

| Aromatic H (5,6) | 7.50 - 7.70 | Multiplet (m) | 2H | These protons are slightly less deshielded than H-4/7 but still reside in the downfield aromatic region. |

| CH₂-Br | 4.90 - 5.20 | Singlet (s) | 2H | The methylene protons are adjacent to an electronegative bromine atom and the electron-deficient benzimidazolium ring, causing a strong downfield shift. |

| N-CH₃ | 3.90 - 4.10 | Singlet (s) | 3H | The N-methyl protons are directly attached to the electron-deficient heterocyclic ring, resulting in a downfield shift compared to a neutral N-methyl group. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing insight into the carbon framework. The carbons of the benzimidazolium ring are expected to be significantly downfield due to the positive charge.

Table of Predicted ¹³C NMR Signals

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=N (C2) | 150 - 155 | This iminium-like carbon is highly deshielded due to its bonding to two nitrogen atoms and the overall positive charge on the ring.[4] |

| Aromatic C (C3a, C7a) | 130 - 135 | These are the bridgehead carbons of the fused ring system. |

| Aromatic CH (C4, C7, C5, C6) | 115 - 130 | These carbons will appear in the typical aromatic region, with some differentiation based on their position relative to the fused imidazole ring. |

| N-CH₃ | 32 - 35 | The N-methyl carbon is shifted downfield due to the direct attachment to the positively charged nitrogen. |

| CH₂-Br | 25 - 30 | This aliphatic carbon is attached to an electronegative bromine atom, causing a moderate downfield shift. |

Predicted Infrared (IR) Spectrum Analysis

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of the hydrobromide salt will be distinct from the free base, primarily in the N-H stretching region.

Methodology Insight: The sample should be prepared as a KBr pellet or a Nujol mull to avoid solvent peaks. The material must be thoroughly dried to prevent broad O-H bands from obscuring the N-H region.

Table of Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale for Prediction |

| 3200 - 2700 | N⁺-H Stretch | Broad, Strong | The stretching of the N-H bond in the benzimidazolium cation gives rise to a very broad and strong absorption band, characteristic of amine salts. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Typical stretching vibrations for C-H bonds on the benzene ring. |

| 2980 - 2850 | Aliphatic C-H Stretch | Medium-Weak | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups. |

| 1620 - 1580 | C=N⁺ Stretch | Strong | The C=N bond within the positively charged imidazolium ring will have a strong absorption in this region. |

| 1550 - 1450 | C=C Ring Stretch | Medium-Strong | Aromatic ring skeletal vibrations. |

| ~1270 | C-N Stretch | Medium | Stretching vibration of the C-N bonds within the heterocyclic system. |

| 750 - 700 | C-H Out-of-Plane Bend | Strong | Bending vibration characteristic of the ortho-disubstituted benzene ring. |

| ~650 | C-Br Stretch | Medium | The carbon-bromine stretch is expected in the lower frequency region of the spectrum. |

Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry will provide information on the mass of the parent cation and its fragmentation pattern, confirming the molecular structure. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode is essential for observing the intact cation.

Methodology Insight: ESI is the preferred method as it is well-suited for analyzing pre-charged and polar molecules like the benzimidazolium cation. The observed mass will be that of the cation (C₉H₁₀BrN₂⁺), not the full salt.

Predicted ESI-MS Data

-

Primary Ion (M⁺): An isotopic cluster is expected at m/z 224/226 with an approximate 1:1 ratio. This corresponds to the [M]⁺ cation of the parent compound, C₉H₁₀BrN₂⁺, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Proposed Fragmentation Pathway (MS/MS) Tandem MS (MS/MS) of the m/z 224/226 parent ion would likely proceed via the loss of a bromine radical, which is a highly stable leaving group.

dot digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: Proposed primary fragmentation of the parent cation.

Further fragmentation of the m/z 146 ion could occur through rearrangements and loss of small neutral molecules like HCN, which is a common fragmentation pattern for benzimidazole derivatives.[5]

Standard Operating Protocol for Spectral Acquisition

This protocol outlines the standard procedures for acquiring high-quality spectral data for this compound.

dot digraph "SOP_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} enddot Caption: Standard workflow for comprehensive spectral characterization.

Self-Validation: Consistency across all three analytical techniques provides a self-validating system. The molecular weight from MS must match the structure determined by NMR, and the functional groups identified by IR must be present in that structure. Any discrepancy would trigger further investigation into sample purity or structural assignment.

References

- Gaur, R., et al. (2011). Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 83(1), 336-345.

-

PubChem. Compound Summary for CID 2795120, 2-(Bromomethyl)-1-methyl-1H-benzimidazole. National Center for Biotechnology Information. Available at: [Link].

-

ResearchGate. Synthesis of 2-(bromomethyl)-1H-benzimidazole (1). Available at: [Link].

- Hida, M., et al. (1993). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 30(1), 35-38.

- Lee, C. K., & Lee, I.-S. H. (2000). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 44(5), 416-421.

Sources

- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2-(Bromomethyl)-1-methyl-1H-benzimidazole | C9H9BrN2 | CID 2795120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

The Strategic Utility of 2-(Bromomethyl)-1-methyl-1H-benzimidazole Hydrobromide in Synthetic Chemistry: An In-depth Technical Guide

Introduction: The Benzimidazole Scaffold and the Significance of a Versatile Starting Material

The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The strategic functionalization of the benzimidazole core is paramount to modulating its biological activity and physicochemical properties. 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide emerges as a key starting material in this context, offering a reactive "handle" for the introduction of diverse molecular fragments, thereby enabling the efficient construction of complex molecules and compound libraries for drug discovery and development.[4]

This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its versatile applications as a building block in the synthesis of potentially bioactive compounds. The focus is on providing not just procedural details but also the underlying chemical principles and practical insights to empower researchers in their synthetic endeavors.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is most effectively achieved through a two-step sequence, commencing with the formation of the benzimidazole core via condensation, followed by the functionalization of the 2-position.

Step 1: Synthesis of the Precursor - 2-(Hydroxymethyl)-1-methyl-1H-benzimidazole

The initial step involves the condensation of N-methyl-o-phenylenediamine with glycolic acid. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring.

Reaction Mechanism: The reaction is typically acid-catalyzed. The protonated carbonyl group of glycolic acid is attacked by one of the amino groups of N-methyl-o-phenylenediamine. Subsequent dehydration leads to the formation of an imine. The second amino group then attacks the imine carbon, leading to a cyclic intermediate which, upon elimination of a molecule of water, yields the aromatic benzimidazole ring.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-1-methyl-1H-benzimidazole

| Reagent/Solvent | Molar Equivalent | Purpose |

| N-methyl-o-phenylenediamine | 1.0 | Starting material |

| Glycolic acid | 1.1 | Carbon source for C2 position |

| 4M Hydrochloric Acid | - | Solvent and acid catalyst |

| Sodium Bicarbonate (sat. aq.) | - | Neutralization |

| Dimethylformamide (DMF) | - | Recrystallization solvent |

Procedure:

-

To a stirred solution of N-methyl-o-phenylenediamine in 4M hydrochloric acid, add glycolic acid.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent such as dimethylformamide (DMF) or an ethanol/water mixture to afford pure 2-(hydroxymethyl)-1-methyl-1H-benzimidazole.

Caption: Workflow for the synthesis of 2-(hydroxymethyl)-1-methyl-1H-benzimidazole.

Step 2: Bromination of 2-(Hydroxymethyl)-1-methyl-1H-benzimidazole and Salt Formation

The second step involves the conversion of the primary alcohol in 2-(hydroxymethyl)-1-methyl-1H-benzimidazole to the corresponding bromide. This is a nucleophilic substitution reaction where the hydroxyl group is first converted into a good leaving group, which is then displaced by a bromide ion. Reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective for this transformation.[5] The reaction with PBr₃ typically proceeds with inversion of configuration, although this is not relevant for a primary alcohol.

Reaction Mechanism (with PBr₃): The lone pair of electrons on the oxygen of the hydroxyl group attacks the phosphorus atom of PBr₃, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then attacked by the bromide ion in an Sₙ2 fashion to yield the alkyl bromide.

Finally, the formation of the hydrobromide salt is achieved by treating the free base with a solution of hydrogen bromide. This protonates the more basic nitrogen atom of the imidazole ring, increasing the compound's stability and often facilitating its purification by crystallization.

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Equivalent | Purpose |

| 2-(Hydroxymethyl)-1-methyl-1H-benzimidazole | 1.0 | Starting material |

| Phosphorus Tribromide (PBr₃) | 0.4 (per OH group) | Brominating agent |

| Anhydrous Diethyl Ether | - | Solvent |

| Hydrogen Bromide (in acetic acid or ether) | - | Salt formation |

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 2-(hydroxymethyl)-1-methyl-1H-benzimidazole in anhydrous diethyl ether.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

-

Separate the organic layer, and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(bromomethyl)-1-methyl-1H-benzimidazole free base.

-

Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat it with a solution of hydrogen bromide (e.g., 33% in acetic acid or a saturated solution in diethyl ether) until precipitation is complete.

-

Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Caption: Workflow for the bromination and hydrobromide salt formation.

Applications in Synthesis: A Versatile Electrophile for C-N and C-O Bond Formation

The utility of this compound lies in the high reactivity of the bromomethyl group as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the benzimidazole ring enhances the electrophilicity of the benzylic carbon, making it susceptible to attack by a wide range of nucleophiles.[4]

Reaction with Amine Nucleophiles: Synthesis of Substituted 2-(Aminomethyl)benzimidazoles

A primary application of this starting material is in the N-alkylation of primary and secondary amines to furnish 2-(aminomethyl)-1-methyl-1H-benzimidazole derivatives. These products are of significant interest as they can serve as ligands for metal complexes or as scaffolds for the development of bioactive molecules.[4]

General Reaction Scheme: The reaction is typically carried out in the presence of a base to deprotonate the amine nucleophile, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to avoid side reactions.

Experimental Protocol: Synthesis of 2-((Alkyl/Aryl)aminomethyl)-1-methyl-1H-benzimidazoles

| Reagent/Solvent | Molar Equivalent | Purpose |

| This compound | 1.0 | Electrophile |

| Primary or Secondary Amine | 1.1 - 2.0 | Nucleophile |

| Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) | 2.0 - 3.0 | Base |

| Acetonitrile or Dimethylformamide (DMF) | - | Solvent |

Procedure:

-

To a stirred suspension of this compound and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile), add the amine nucleophile.

-

Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the amine.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel or by recrystallization to yield the desired product.

Reaction with Phenolic Nucleophiles: Synthesis of 2-(Phenoxymethyl)benzimidazoles

The reaction with phenols or substituted phenols proceeds via an O-alkylation to yield 2-(phenoxymethyl)-1-methyl-1H-benzimidazole derivatives. These ether linkages are stable and are found in various biologically active compounds.

General Reaction Scheme: Similar to the reaction with amines, a base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.

Experimental Protocol: Synthesis of 2-(Phenoxymethyl)-1-methyl-1H-benzimidazoles

| Reagent/Solvent | Molar Equivalent | Purpose |

| This compound | 1.0 | Electrophile |

| Phenol or Substituted Phenol | 1.1 | Nucleophile |

| Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | 1.2 - 2.0 | Base |

| Acetone or Dimethylformamide (DMF) | - | Solvent |

Procedure:

-

To a stirred solution of the phenol in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate).

-

Stir the mixture at room temperature for a short period to ensure the formation of the phenoxide.

-

Add this compound to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC.

-

After completion, cool the mixture, filter off the salts, and concentrate the filtrate.

-

The crude product can be purified by column chromatography or recrystallization.

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted benzimidazole derivatives. Its straightforward two-step synthesis and the high reactivity of the bromomethyl group make it an attractive building block for medicinal chemists and researchers in drug discovery. The ability to readily introduce diverse amine and phenoxy moieties allows for the systematic exploration of the chemical space around the benzimidazole scaffold, facilitating the development of new therapeutic agents and functional materials. A thorough understanding of its synthesis, reactivity, and proper handling is key to unlocking its full potential in synthetic chemistry.

References

-

Khalifa, M. E., et al. (2018). Synthesis and biological evaluation of some new benzimidazole derivatives as potent clinical drugs. ResearchGate. [Link]

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

-

Verma, A., & Joshi, S. (2022). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. ResearchGate. [Link]

-

Hajhooj, H. M., & Rdaiaan, M. A. (2021). Synthesis, Characterization and Docking Studies of New Benzimidazole Derivatives Containing 1,3,4 thiadiazole Ring and Study of their Antibacterial Activity. International Journal of Drug Delivery Technology, 11(4), 1422-1428. [Link]

-

Siddiqui, N., et al. (2011). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry, 10, S1649-S1657. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. [Link]

-

Al-Ostath, A., et al. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 12(45), 29255-29302. [Link]

-

Wikipedia. (2023). Benzimidazole. Wikipedia. [Link]

Sources

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

The Lynchpin of Benzimidazole Diversification: A Technical Guide to the Reactivity of the 2-(Bromomethyl) Group in 2-(Bromomethyl)-1-methyl-1H-benzimidazole

Abstract

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The functionalization of this heterocyclic system is key to modulating its biological activity. This in-depth technical guide focuses on the reactivity of the bromomethyl group in 2-(bromomethyl)-1-methyl-1H-benzimidazole, a versatile intermediate for the synthesis of a diverse array of biologically active molecules. We will explore the synthesis of this key intermediate, the mechanistic underpinnings of its reactivity, and provide detailed protocols for its derivatization with various nucleophiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic endeavors.

Introduction: The Strategic Importance of the 2-(Bromomethyl)-1-methyl-1H-benzimidazole Scaffold

The benzimidazole ring system, due to its structural resemblance to purines, readily interacts with a variety of biological targets, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a bromomethyl group at the 2-position provides a highly reactive electrophilic center, ripe for nucleophilic substitution. The presence of a methyl group at the 1-position of the benzimidazole ring prevents the formation of regioisomers upon N-alkylation of the parent 2-(bromomethyl)-1H-benzimidazole, simplifying reaction outcomes and purification procedures.[2]

This guide will dissect the chemical behavior of 2-(bromomethyl)-1-methyl-1H-benzimidazole, providing a comprehensive understanding of its synthetic utility. We will delve into the factors governing its reactivity and provide practical, field-proven methodologies for its application in the synthesis of novel chemical entities.

Synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole

The synthesis of 2-(bromomethyl)-1-methyl-1H-benzimidazole can be approached through two primary routes:

-

Route A: N-methylation of 2-(bromomethyl)-1H-benzimidazole. This is a two-step process involving the initial synthesis of 2-(bromomethyl)-1H-benzimidazole followed by N-methylation.

-

Route B: Cyclization of N-methyl-o-phenylenediamine with a bromoacetic acid equivalent. This approach constructs the benzimidazole ring with the N-methyl group already in place.

Route A: Two-Step Synthesis via N-Methylation

This is a commonly employed and reliable method.

Step 1: Synthesis of 2-(Bromomethyl)-1H-benzimidazole

The initial step involves the condensation of o-phenylenediamine with an appropriate C2 synthon, followed by bromination. A common and effective method is the reaction of o-phenylenediamine with bromoacetic acid.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-1H-benzimidazole

-

Materials:

-

o-Phenylenediamine

-

Bromoacetic acid

-

4N Hydrochloric acid

-

Sodium hydroxide solution

-

Crushed ice

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of o-phenylenediamine (1 equivalent) and bromoacetic acid (1.1 equivalents) is suspended in 4N HCl.

-

The reaction mixture is heated to reflux for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

-

The acidic solution is then carefully neutralized with a sodium hydroxide solution until a precipitate forms.

-

The resulting solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield 2-(bromomethyl)-1H-benzimidazole.

-

Step 2: N-Methylation of 2-(Bromomethyl)-1H-benzimidazole

The second step involves the methylation of the secondary amine in the imidazole ring. This is typically achieved using a methylating agent in the presence of a base.

Experimental Protocol: N-Methylation of 2-(Bromomethyl)-1H-benzimidazole

-

Materials:

-

2-(Bromomethyl)-1H-benzimidazole

-

Methyl iodide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

-

Procedure:

-

To a solution of 2-(bromomethyl)-1H-benzimidazole (1 equivalent) in anhydrous acetone, anhydrous potassium carbonate (1.5 equivalents) is added.[3]

-

The suspension is stirred at room temperature for 30 minutes.

-

Methyl iodide (1.1 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

-

The inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-(bromomethyl)-1-methyl-1H-benzimidazole.

-

Characterization of 2-(Bromomethyl)-1-methyl-1H-benzimidazole

Table 1: Expected Spectroscopic Data for 2-(Bromomethyl)-1-methyl-1H-benzimidazole

| Technique | Expected Chemical Shifts (δ, ppm) or m/z | Assignment |

| ¹H NMR | ~7.3-7.8 | Aromatic protons of the benzimidazole ring |

| ~4.8 | -CH₂-Br (singlet) | |

| ~3.8 | N-CH₃ (singlet) | |

| ¹³C NMR | ~152 | C2 (carbon bearing the bromomethyl group) |

| ~110-143 | Aromatic carbons of the benzimidazole ring | |

| ~35 | -CH₂-Br | |

| ~30 | N-CH₃ | |

| Mass Spec | [M+H]⁺ at m/z 225/227 (approx. 1:1 ratio) | Molecular ion peak (presence of Bromine isotope) |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Reactivity of the Bromomethyl Group: A Mechanistic Perspective

The high reactivity of the bromomethyl group in 2-(bromomethyl)-1-methyl-1H-benzimidazole is attributed to its benzylic-like nature and the excellent leaving group ability of the bromide ion. The primary reaction pathway for the substitution of the bromine atom is the bimolecular nucleophilic substitution (Sₙ2) mechanism .

The Sₙ2 Pathway

The Sₙ2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group (bromide).[4]

Sources

A Technical Guide to the Electrophilic Reactivity and Synthetic Applications of 2-(Bromomethyl)-1-methyl-1H-benzimidazole Hydrobromide

Abstract

This technical guide provides an in-depth analysis of the electrophilic nature of 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide, a key building block in modern organic synthesis and medicinal chemistry. We will explore the structural features that govern its reactivity, detail the predominant nucleophilic substitution mechanisms, and present field-proven protocols for its application in N-, S-, and O-alkylation reactions. By explaining the causality behind experimental choices—from solvent and base selection to reaction monitoring—this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this versatile reagent in their synthetic endeavors.

Section 1: The Benzimidazole Scaffold: A Privileged Core in Drug Discovery

The benzimidazole ring system, an isostere of natural purines, is a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structure allows it to interact with a wide array of biological targets, forming the core of numerous clinically significant drugs with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The functionalization of this core is paramount for modulating biological activity, and reagents that enable its precise modification are of high value. This compound is one such reagent, serving as a potent electrophile for introducing the 1-methylbenzimidazol-2-ylmethyl moiety onto various nucleophilic substrates.[4][5]

Section 2: Unpacking the Electrophilic Nature: A Mechanistic Perspective

The synthetic utility of this compound is rooted in its distinct electronic and structural properties. Understanding these features is crucial for predicting its reactivity and optimizing reaction conditions.

Structural Basis of Reactivity

The key to the compound's electrophilicity lies in the 2-(bromomethyl) group. Several factors contribute to the high reactivity of the methylene carbon:

-

Inductive Effect: Bromine is a highly electronegative atom that withdraws electron density from the adjacent carbon atom (Cα). This polarization creates a significant partial positive charge (δ+) on the Cα, making it a prime target for nucleophilic attack.

-

Excellent Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group. The departure of bromide is thermodynamically favorable, facilitating the substitution reaction.

-

Benzylic-like Reactivity: The methylene carbon is adjacent to the benzimidazole ring system. While not a true phenyl group, the heterocyclic system provides stabilization to the transition state of the substitution reaction, analogous to a benzylic halide.

-

The Hydrobromide Salt: The compound is typically supplied as a hydrobromide salt, which enhances its stability and shelf-life. In solution, it provides an acidic proton, which must be neutralized by a base during the reaction to free the nucleophile for attack.

Caption: Structure of 2-(Bromomethyl)-1-methyl-1H-benzimidazole.

The Sₙ2 Reaction Pathway

Given that the electrophilic carbon is a primary, benzylic-like carbon, its reactions with nucleophiles proceed predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6][7] This pathway is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.

The key features of this mechanism are:

-

Bimolecular Kinetics: The reaction rate depends on the concentration of both the electrophile and the nucleophile.

-

Stereospecificity: If the electrophilic carbon were chiral, the reaction would proceed with an inversion of stereochemistry.

-

Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

Caption: Generalized Sₙ2 mechanism for alkylation.

Section 3: Synthetic Utility: Harnessing Electrophilicity in Practice

The predictable Sₙ2 reactivity of this compound makes it a robust tool for constructing carbon-heteroatom bonds. The choice of base and solvent is critical for success and depends on the nucleophilicity of the substrate.

N-Alkylation Reactions

The alkylation of primary and secondary amines is a common application, leading to the synthesis of compounds with potential biological activity.[8][9]

-

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base is required to neutralize the hydrobromide salt and deprotonate the amine nucleophile without competing in the alkylation reaction. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to deprotonate the amine but have low solubility, minimizing side reactions. Organic bases like diisopropylethylamine (DIPEA) are also effective.

-

Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN) are ideal. They effectively dissolve the reactants and stabilize the charged transition state of the Sₙ2 reaction, accelerating the rate.

-

Experimental Protocol: General Procedure for N-Alkylation

-

To a solution of the amine (1.0 eq.) in anhydrous DMF (0.1-0.2 M), add potassium carbonate (2.0-3.0 eq.).

-

Stir the suspension at room temperature for 15-30 minutes to ensure deprotonation.

-

Add this compound (1.0-1.2 eq.) portion-wise to the stirred suspension.

-

Heat the reaction mixture to 50-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

S-Alkylation Reactions

Thiols are highly potent nucleophiles and react readily with the title compound to form thioethers.[9][10]

-

Field Insight: S-alkylation is often more facile than N- or O-alkylation due to the higher nucleophilicity and lower basicity of the thiol group. These reactions can often be run at room temperature and typically proceed to completion rapidly with high yields. The same base/solvent systems as N-alkylation are generally effective.

Experimental Protocol: General Procedure for S-Alkylation

-

Dissolve the thiol (1.0 eq.) in anhydrous acetonitrile (0.1-0.2 M).

-

Add potassium carbonate (1.5 eq.) to the solution.

-

Add this compound (1.0 eq.) to the mixture.

-